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Compound Name: 3-Amino-5-fluoropyridine

Cat. No.: B1296810 Get Quote

(5-Fluoropyridin-3-yl)amine, a fluorinated pyridine derivative, has emerged from the annals of

chemical synthesis to become a cornerstone in the development of targeted therapeutics,

particularly in the realm of oncology. Its strategic incorporation into drug candidates has been

pivotal in enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide

delves into the discovery, synthesis, and profound significance of this versatile building block

for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis
While the precise moment of its first synthesis is not definitively documented in a single seminal

publication, (5-Fluoropyridin-3-yl)amine, also known as 3-amino-5-fluoropyridine, was first

reported in the context of pharmaceutical intermediate development during the early 1980s.[1]

Its emergence coincided with a growing appreciation for the role of fluorine in medicinal

chemistry to modulate the properties of bioactive molecules.

Several synthetic routes to (5-Fluoropyridin-3-yl)amine have been developed, each with its own

advantages and challenges. Two of the most common methods are the Hofmann

rearrangement of 5-fluoronicotinamide and the hydrogenation of a halogenated precursor.

Key Synthetic Methodologies
The synthesis of (5-Fluoropyridin-3-yl)amine is crucial for its application in drug discovery.

Below are detailed protocols for two prevalent methods.
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Method 1: Hofmann Rearrangement of 5-
Fluoronicotinamide
This method involves the conversion of an amide to a primary amine with one fewer carbon

atom.

Experimental Protocol:

Preparation of the Hofmann Reagent: In a flask equipped with a stirrer and cooled in an ice

bath, dissolve 32 g of sodium hydroxide in 140 mL of water. At a temperature maintained at 8

°C, slowly add 19.2 g of bromine dropwise. Continue stirring for one hour to generate the

sodium hypobromite solution.

Reaction with 5-Fluoronicotinamide: To the freshly prepared hypobromite solution, add 19 g

of 5-fluoronicotinamide. The temperature is controlled at 25 °C, and the mixture is stirred for

2 hours.

Heating and Completion: The reaction mixture is then heated to 85 °C and maintained for 2

hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

Isolation and Purification: After cooling to room temperature, 160 mL of a sodium hydroxide

solution is added, and stirring is continued for 30 minutes. The resulting solid is collected by

filtration.

Drying: The collected solid is dried under vacuum at 50 °C for 2 hours to yield (5-

Fluoropyridin-3-yl)amine as a yellow solid.[2]

Method 2: Hydrogenation of 3-amino-2,4,6-tribromo-5-
fluoropyridine
This route involves the dehalogenation of a polybrominated precursor.

Experimental Protocol:

Reaction Setup: In a Parr apparatus, combine a solution of 3-amino-2,4,6-tribromo-5-

fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and 15 cm³ of

dichloromethane (DCM).
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Catalyst Addition: To this solution, add 0.1 g of a 5% Palladium on Carbon (Pd-C) catalyst.

Hydrogenation: The mixture is hydrogenated for 18 hours.

Work-up: Following hydrogenation, add 20 cm³ of water. The mixture is then filtered and

extracted with DCM.

Isolation: The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to

yield (5-Fluoropyridin-3-yl)amine.[3]

Table 1: Physicochemical and Purity Data for (5-Fluoropyridin-3-yl)amine

Property Value Reference

CAS Number 210169-05-4 [3]

Molecular Formula C₅H₅FN₂ [3]

Molecular Weight 112.11 g/mol [3]

Melting Point 85 - 89 °C [2][3]

Appearance

White to off-white or light

orange to yellow/green

powder/crystal

[1]

Purity (GC) >97.0%

Purity (from hydrogenation) >95% [3]

Yield (Hofmann

rearrangement)
87.2% [2][3]

Significance in Medicinal Chemistry: A Gateway to
Kinase Inhibition
The true significance of (5-Fluoropyridin-3-yl)amine lies in its role as a critical pharmacophore

in a multitude of kinase inhibitors. The pyridine nitrogen and the exocyclic amine provide crucial

hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a
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common feature of many kinase inhibitors. The fluorine atom at the 5-position can enhance

binding affinity, improve metabolic stability, and modulate the basicity of the pyridine ring.

A prime example of a drug molecule that incorporates the (5-Fluoropyridin-3-yl)amine scaffold

is Crenolanib.

Crenolanib: A Potent FLT3 and PDGFR Inhibitor
Crenolanib is an investigational type I kinase inhibitor that potently targets FMS-like tyrosine

kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β).[2][4] Mutations in

the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor

prognosis.[5][6]

Table 2: Biological Activity of Crenolanib
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Target
Mutation
Status

Assay Type IC50 / Kd Reference

FLT3 Wild-type Kd 0.74 nM [2][4]

FLT3 ITD Kd 0.74 nM [2]

FLT3 D835H Kd 0.4 nM [2]

FLT3 D835Y Kd 0.18 nM [2]

FLT3 ITD
Phosphorylation

IC50
1.3 nM [2]

FLT3 D835Y
Phosphorylation

IC50
8.8 nM [2]

FLT3 ITD (in plasma) IC50 34 nM [7]

PDGFRα Wild-type
Phosphorylation

IC50
10 nM [2]

PDGFRβ Wild-type
Phosphorylation

IC50
0.8 ng/mL [2]

Molm14 cells FLT3-ITD Cytotoxicity IC50 7 nM [2][7]

MV4-11 cells FLT3-ITD Cytotoxicity IC50 8 nM [2][7]

Signaling Pathways and Mechanism of Action
Crenolanib exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and

PDGFR, thereby blocking downstream signaling pathways that promote cell proliferation and

survival.

FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in

the development of hematopoietic stem cells.[6] Upon binding of its ligand (FL), FLT3 dimerizes

and autophosphorylates, leading to the activation of several downstream signaling cascades,

including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[8][9][10] In AML, internal

tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 cause ligand-
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independent dimerization and constitutive activation of the receptor, leading to uncontrolled cell

proliferation and survival.[9][10] Crenolanib, by binding to the ATP-binding pocket of both wild-

type and mutated FLT3, prevents its phosphorylation and subsequent activation of these

oncogenic signaling pathways.[5][11]
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Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.
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Aurora Kinase Signaling Pathway
While a specific drug containing (5-Fluoropyridin-3-yl)amine that targets Aurora kinases is not

as prominently documented as Crenolanib, the Aurora kinase family represents another

important class of targets in oncology. These serine/threonine kinases are key regulators of

mitosis, and their overexpression is common in many cancers.[12][13] The development of

inhibitors targeting Aurora kinases is an active area of research, and the (5-Fluoropyridin-3-

yl)amine scaffold is a potential candidate for the design of such inhibitors due to its favorable

interactions with kinase active sites.
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Caption: The role of Aurora kinases in mitosis and their potential as therapeutic targets.
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Experimental and Synthetic Workflows
The synthesis of kinase inhibitors often involves a multi-step process where (5-Fluoropyridin-3-

yl)amine is introduced as a key building block. The following diagram illustrates a generalized

workflow for the synthesis and evaluation of a kinase inhibitor incorporating this amine.
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Caption: Generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion
(5-Fluoropyridin-3-yl)amine has solidified its position as a high-value intermediate in the

landscape of modern drug discovery. Its unique structural features provide a reliable anchor for

binding to the kinase hinge region, while the strategically placed fluorine atom offers a powerful

tool for fine-tuning molecular properties. The successful development of potent kinase inhibitors

like Crenolanib underscores the profound impact of this seemingly simple molecule. As the

quest for more selective and effective targeted therapies continues, the significance of (5-

Fluoropyridin-3-yl)amine is poised to grow, making it an indispensable component in the

arsenal of medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

